molecular formula C13H16N2O B2373112 cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2175884-45-2

cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Cat. No.: B2373112
CAS No.: 2175884-45-2
M. Wt: 216.284
InChI Key: RNUPJRCMFQFBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a heterocyclic compound that features a cyclopentyl group attached to a pyrrolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone can be achieved through various synthetic routes. One common method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C . This method provides high yield and excellent chemoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic route suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Mechanism of Action

The mechanism of action of cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone involves its interaction with specific molecular targets and pathways. For example, as a necroptosis inhibitor, it binds to the allosteric pocket of receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and thereby preventing necroptosis . This inhibition can lead to reduced inflammation and cell death in various disease models.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and biological properties. Its potential as a necroptosis inhibitor further distinguishes it from other similar compounds .

Properties

IUPAC Name

cyclopentyl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(10-4-1-2-5-10)15-8-11-6-3-7-14-12(11)9-15/h3,6-7,10H,1-2,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUPJRCMFQFBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC3=C(C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.